

# Spectroscopic Analysis of 4-Iodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodobenzoic acid

Cat. No.: B057085

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodobenzoic acid**, a compound of interest in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Introduction

**4-Iodobenzoic acid** (C<sub>7</sub>H<sub>5</sub>IO<sub>2</sub>, CAS No: 619-58-9) is an aromatic carboxylic acid.<sup>[1][2][3]</sup> Its structure lends itself to detailed characterization by various spectroscopic techniques, providing valuable insights for synthesis verification, quality control, and further research applications. This guide presents a consolidated summary of its key spectroscopic signatures.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Iodobenzoic acid**, presented in tabular format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **4-Iodobenzoic acid** are presented below.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **4-Iodobenzoic acid**<sup>[4][5][6]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Solvent	Assignment
~7.85	Doublet	DMSO-d6	Aromatic C-H
~7.75	Doublet	DMSO-d6	Aromatic C-H
~13.0 (broad)	Singlet	DMSO-d6	Carboxylic acid -OH

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Iodobenzoic acid**[\[7\]](#)[\[8\]](#)

Chemical Shift ( $\delta$ ) ppm	Solvent	Assignment
~167	DMSO-d6	Carbonyl C=O
~137	DMSO-d6	Aromatic C-H
~131	DMSO-d6	Aromatic C-H
~130	DMSO-d6	Aromatic C-I
~99	DMSO-d6	Aromatic C-COOH

Note: The assignment of aromatic carbons can be further confirmed by advanced 2D NMR techniques.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **4-Iodobenzoic acid** are summarized below.

Table 3: IR Spectroscopic Data for **4-Iodobenzoic acid**[\[9\]](#)[\[10\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch
~930	Medium, Broad	O-H bend (out-of-plane)
~840	Strong	C-H bend (para-disubstituted ring)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **4-Iodobenzoic acid**[\[2\]](#)[\[9\]](#)

m/z	Relative Intensity	Assignment
248	High	[M] <sup>+</sup> (Molecular ion)
231	Medium	[M-OH] <sup>+</sup>
203	Low	[M-COOH] <sup>+</sup>
104	Medium	[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>
76	Medium	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-25 mg of solid **4-Iodobenzoic acid** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.[11]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry vial.[11][12][13]
- To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube.[11][12]
- The final sample volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[12][13]
- Cap the NMR tube securely.

#### Instrumental Analysis:

- The NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$ .
- For solid-state NMR, magic-angle spinning (MAS) is employed to obtain high-resolution spectra by averaging anisotropic interactions.[14][15]
- The instrument's software is used to set the experimental parameters, including the number of scans, pulse sequence, and relaxation delay.[15]
- The deuterium signal from the solvent is used for field frequency locking.[13]

## Attenuated Total Reflectance (ATR) IR Spectroscopy

#### Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[16][17]
- Place a small amount of solid **4-Iodobenzoic acid** powder directly onto the ATR crystal.[18]

#### Instrumental Analysis:

- Record a background spectrum of the clean, empty ATR crystal.[18]

- Apply pressure to the solid sample using the instrument's pressure clamp to ensure good contact with the crystal.<sup>[16]</sup>
- Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .<sup>[19]</sup>
- The final spectrum is presented in terms of absorbance or transmittance.

## Electron Impact Mass Spectrometry (EI-MS)

### Sample Introduction:

- For a volatile solid like **4-Iodobenzoic acid**, the sample can be introduced via a direct insertion probe or after separation by gas chromatography (GC-MS).<sup>[20][21][22]</sup>
- The sample is volatilized by heating in the ion source of the mass spectrometer.<sup>[20][23]</sup>

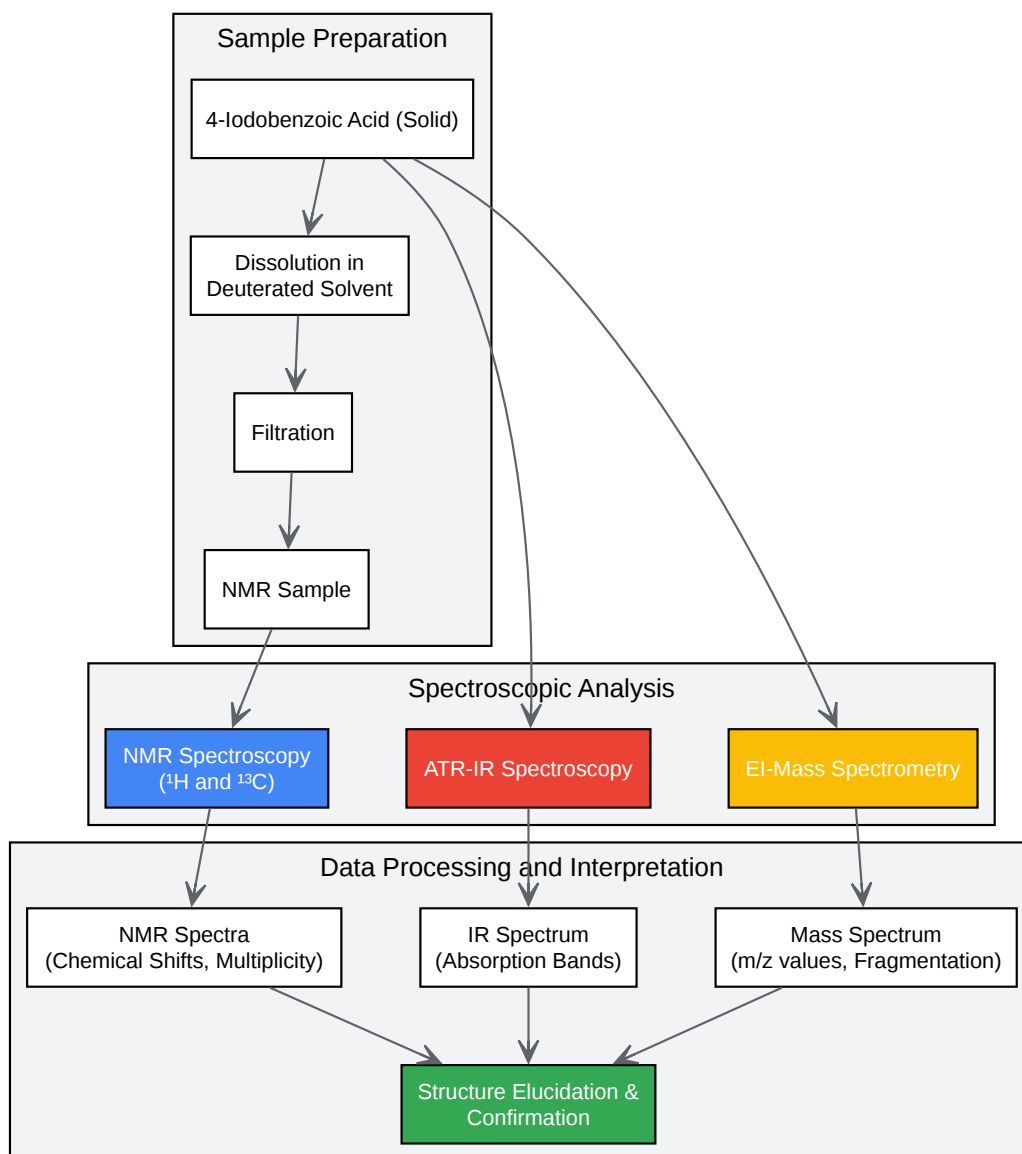
### Ionization and Analysis:

- In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[21][23][24]</sup>
- The resulting positive ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.<sup>[20][22]</sup>
- A detector measures the abundance of each ion, and the data is presented as a mass spectrum.<sup>[22]</sup>

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Iodobenzoic acid**.

## Spectroscopic Analysis Workflow for 4-Iodobenzoic Acid



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Caption: Workflow for the spectroscopic characterization of **4-Iodobenzoic acid**.

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